methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with 4-acetamidobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate is used in various fields of scientific research:
Chemistry: As a reactant in the synthesis of complex organic molecules and as a building block for drug development.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the pathway involved. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler derivative used in similar applications but lacks the acetamidobenzoyl group.
Ethyl piperidine-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
4-Acetamidobenzoic acid: Contains the acetamidobenzoyl group but lacks the piperidine ring.
Uniqueness
Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate is unique due to the combination of the piperidine ring and the acetamidobenzoyl group, which imparts specific chemical properties and biological activities not found in simpler derivatives .
Properties
IUPAC Name |
methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(19)17-14-5-3-12(4-6-14)15(20)18-9-7-13(8-10-18)16(21)22-2/h3-6,13H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYDLUKJZWWMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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